tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
CAS No.: 2287237-49-2
Cat. No.: VC11996293
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287237-49-2 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | tert-butyl (4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 |
| Standard InChI Key | OAJIQHJOQXQMMQ-ZJUUUORDSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCO[C@@H]2[C@H]1CNCC2 |
| SMILES | CC(C)(C)OC(=O)N1CCOC2C1CNCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2C1CNCC2 |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1, oxazine-4-carboxylate is C₁₂H₂₂N₂O₃, with a molecular weight of 242.31 g/mol. Its IUPAC name, tert-butyl (4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b] oxazine-4-carboxylate, reflects the bicyclic system comprising a pyridine ring fused to an oxazine moiety. The stereochemistry at the 4a and 8a positions (R and S configurations, respectively) is critical, as it dictates the molecule’s three-dimensional conformation and subsequent interactions.
The compound’s isomeric SMILES string, CC(C)(C)OC(=O)N1CCO[C@@H]2[C@H]1CNCC2, explicitly encodes its stereochemistry. Computational models derived from the InChIKey (OAJIQHJOQXQMMQ-ZJUUUORDSA-N) further validate the spatial arrangement of its atoms, which is essential for docking studies targeting enzymes or receptors. Comparative analysis with its (4aS,8aS)-diastereomer (CAS 1821773-80-1) reveals distinct physicochemical profiles, underscoring the importance of stereochemistry in drug design.
Synthetic Pathways and Optimization
The synthesis of tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b] oxazine-4-carboxylate involves multi-step organic transformations, typically beginning with the condensation of a pyridine precursor with an oxazine-forming reagent. Key steps include:
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Cyclization: Formation of the pyrido-oxazine core via intramolecular nucleophilic substitution or ring-closing metathesis.
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Protection/Deprotection: Introduction of the tert-butyl carboxylate group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to enforce the desired 4aR,8aS configuration.
Chromatographic purification (e.g., flash column chromatography) is often required to isolate the diastereomerically pure product, with yields varying based on reaction conditions. For instance, a 2024 synthesis protocol reported a 65% yield after optimizing solvent polarity and temperature gradients during cyclization.
Comparative Analysis with Related Oxazine Derivatives
To contextualize the compound’s properties, Table 1 contrasts it with structurally similar oxazine derivatives:
The pyrido-oxazine scaffold in tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1, oxazine-4-carboxylate offers a balance of rigidity and flexibility, potentially enabling selective interactions with protein binding pockets compared to simpler oxazines .
Future Directions and Research Opportunities
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Mechanistic Studies: Elucidate the compound’s pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) parameters.
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Target Identification: High-throughput screening against libraries of enzymes and receptors to identify lead therapeutic applications.
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Analog Synthesis: Systematic modification of the carboxylate group and pyrido-oxazine core to optimize potency and selectivity.
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In Vivo Validation: Preclinical testing in animal models to assess efficacy in neurological or metabolic disorders.
The compound’s synthetic accessibility and modular structure position it as a promising candidate for further development, particularly in CNS disorders where stereochemical precision is paramount.
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